2,3-Dihydropyrimidin-4-amine
Overview
Description
2,3-Dihydropyrimidin-4-amine is a chemical compound with the molecular formula C4H7N3 . It is also known by other names such as 2,3-Dihydro-4-pyrimidinamine .
Synthesis Analysis
The synthesis of 2,3-Dihydropyrimidin-4-amine and its derivatives has been a subject of research. For instance, one study describes an efficient three-component one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-thiones using a mesoporous iron ion exchanged Indian clay catalyst . Another study discusses the synthesis of 3,4-dihydropyrimidin-2(1H)-one compounds (DHPMs) via Biginelli reaction and N-alkylation .Molecular Structure Analysis
The 2,3-dihydropyrimidin-4-amine molecule contains a total of 14 bonds. There are 7 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 imine (aliphatic), 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .Scientific Research Applications
2,3-Dihydropyrimidin-4-amine derivatives are used in the synthesis of various C2-multifunctionalized pyrimidines via dehydrogenation and Mitsunobu reaction, showing potential for the development of novel organic compounds (Wang et al., 2011).
These compounds are also instrumental in the preparation of highly substituted dihydropyrimidines, useful in the creation of diverse chemical libraries for pharmaceutical research (Xiang et al., 2011).
The 3,4-Dihydropyrimidin-2(1H)-one scaffold, closely related to 2,3-Dihydropyrimidin-4-amine, serves as a significant template for the development of therapeutic agents with a wide spectrum of activities (Rathwa et al., 2018).
Recent advancements in the Biginelli dihydropyrimidine synthesis, a reaction that involves 3,4-dihydropyrimidin-2(1H)-ones, have renewed interest due to the pharmacological properties of these compounds (Kappe, 2000).
Studies have been conducted on the synthesis and functional analysis of tautomeric dihydropyrimidines, which have implications in both thermodynamics and medicinal chemistry (Nishimura, 2021).
Dihydropyrimidine derivatives show potential in medicinal chemistry, including the development of compounds with antimicrobial, antifungal, and antitumor properties (Venkateshwarlu et al., 2014; Tale et al., 2011)(Tale et al., 2011).
2,3-Dihydropyrimidin-4-amine derivatives are useful in the environmentally friendly synthesis of therapeutic and pharmacological intermediates (Kęciek et al., 2020).
The synthesis of dihydropyrimidin-4-ones from N-(prop-2-yn-1-yl)amides and azides, catalyzed by copper, demonstrates the versatility of these compounds in organic synthesis (Wang et al., 2013).
Future Directions
Research on 2,3-Dihydropyrimidin-4-amine and its derivatives is ongoing. For instance, one study highlights the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, as a potential lead compound for novel anti-tumor drugs . Another study discusses the priority directions in the design of biologically active compounds based on 2-aminopyrimidin-4(3H)-one and its derivatives .
properties
IUPAC Name |
1,2-dihydropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-4-1-2-6-3-7-4/h1-2,6H,3H2,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKCYLSCLQVWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941116 | |
Record name | 2,3-Dihydropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydropyrimidin-4-amine | |
CAS RN |
19408-86-7 | |
Record name | 1,2-Dihydro-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19408-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxycytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIHYDROPYRIMIDIN-4-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B694NC5LQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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